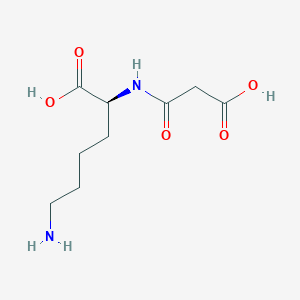

(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid

CAS No.: 2624109-37-9

Cat. No.: VC12010958

Molecular Formula: C9H16N2O5

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2624109-37-9 |

|---|---|

| Molecular Formula | C9H16N2O5 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | (2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid |

| Standard InChI | InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

| Standard InChI Key | NHCAPAMERRNXMJ-LURJTMIESA-N |

| Isomeric SMILES | C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O |

| SMILES | C(CCN)CC(C(=O)O)NC(=O)CC(=O)O |

| Canonical SMILES | C(CCN)CC(C(=O)O)NC(=O)CC(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is C₉H₁₅N₂O₅, with a molecular weight of 243.23 g/mol. The (2S) configuration indicates a left-handed (L-) stereochemistry at the second carbon, a critical feature for biological activity in chiral environments . Key structural elements include:

-

Hexanoic acid backbone: Provides hydrophobicity and structural flexibility.

-

C6 amino group: Enhances solubility in aqueous media and enables participation in hydrogen bonding.

-

C2 carboxyacetamido group: Introduces a negatively charged carboxylate at physiological pH, facilitating ionic interactions.

Table 1: Comparative Structural Features of Related Amino Acid Derivatives

Synthetic Methodologies and Reaction Pathways

Although no direct synthesis of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is documented, analogous compounds suggest a multi-step approach involving:

-

Backbone Assembly: Starting from L-2-aminoadipic acid, a six-carbon α-amino dicarboxylic acid, to establish the stereochemical core .

-

Selective Protection: Use of 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to shield the C6 amine during functionalization .

-

Carboxyacetamido Incorporation: Coupling 2-carboxyacetic acid via amide bond formation at C2, followed by deprotection.

Critical Reaction Steps (Inferred from Patent CN112645833A ):

-

Step 1: Activation of L-2-aminoadipic acid with Fmoc-OSu in acetone/water yields a protected intermediate (96% efficiency) .

-

Step 2: Formaldehyde-mediated cyclization under acidic conditions introduces rigidity.

-

Step 3: Boc protection of the δ-amino group ensures chemoselectivity.

-

Step 4: Hydrolysis with lithium hydroxide removes protecting groups, yielding the target carboxylic acid .

Table 2: Hypothetical Synthesis Optimization Parameters

Physicochemical and Spectroscopic Characterization

Predicted properties based on structural analogs include:

-

pKa Values:

-

α-Carboxylic acid: ~2.1

-

Carboxyacetamido group: ~4.3

-

α-Amino group: ~9.8

-

-

Solubility: High in polar solvents (water, DMSO) due to ionizable groups.

-

Stability: Susceptible to racemization at C2 under strongly acidic/basic conditions.

Spectroscopic Data (Theoretical):

-

¹H NMR (D₂O): δ 3.89 (t, J=6.2 Hz, C2-H), 2.42–2.48 (m, CH₂COO⁻), 1.65–1.80 (m, C4/C5-CH₂) .

-

LC-MS (ESI+): m/z 243.23 [M+H]⁺.

| Compound | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|

| N6-(2-Azidoethoxy)carbonyl-L-lysine | 12.4 | Bacterial transpeptidase | |

| (S)-2,6-Diamino-5-oxohexanoic acid | 8.9 | Glutamate racemase |

Challenges and Future Directions

Despite its potential, key hurdles remain:

-

Stereochemical Purity: Ensuring >99% enantiomeric excess during synthesis.

-

Scalability: Adapting lab-scale protocols (e.g., ) for kilogram-level production.

-

Toxicity Profiling: Assessing renal clearance and metabolite safety.

Proposed research initiatives:

-

Computational Modeling: Predicting binding affinities for antimicrobial targets.

-

Hybrid Peptide Design: Merging this compound with β-lactam scaffolds for novel antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume